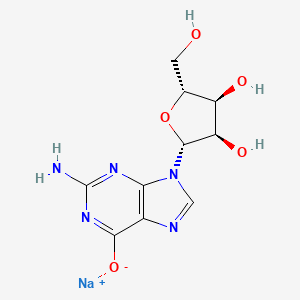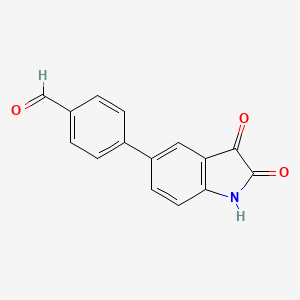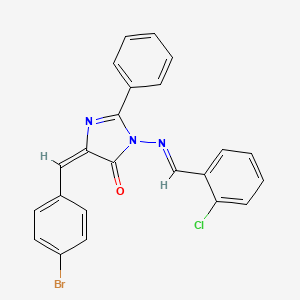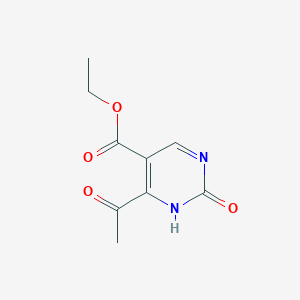
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate is a nucleoside analog, specifically a derivative of deoxyguanosine. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its structural similarity to natural nucleosides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate typically involves the protection of the hydroxyl groups of deoxyguanosine followed by selective functionalization. One common method includes the use of trimethylchlorosilane and isobutyric anhydride in pyridine to protect the hydroxyl groups . The protected intermediate is then subjected to further reactions to introduce the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies, followed by purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility in different applications .
科学的研究の応用
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying nucleic acid interactions and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate involves its incorporation into DNA or RNA, leading to chain termination or mutations. This compound targets specific enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Deoxyguanosine: The parent compound, which shares a similar structure but lacks the sodium salt.
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: A nucleoside analog with anticancer properties.
2’,5-Difluoro-2’-deoxy-1-arabinosyluracil: Another nucleoside analog used in antiviral research.
Uniqueness
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate is unique due to its specific sodium salt form, which can enhance its solubility and bioavailability compared to other nucleoside analogs .
特性
分子式 |
C10H12N5NaO5 |
|---|---|
分子量 |
305.22 g/mol |
IUPAC名 |
sodium;2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-olate |
InChI |
InChI=1S/C10H13N5O5.Na/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChIキー |
QNUMMKHTTVNUAL-GWTDSMLYSA-M |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2[O-])N.[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
